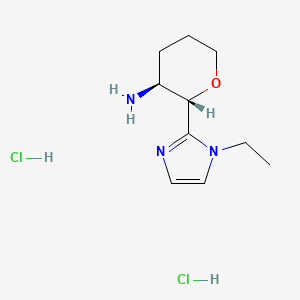

(2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride

CAS No.:

Cat. No.: VC17864880

Molecular Formula: C10H19Cl2N3O

Molecular Weight: 268.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19Cl2N3O |

|---|---|

| Molecular Weight | 268.18 g/mol |

| IUPAC Name | (2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C10H17N3O.2ClH/c1-2-13-6-5-12-10(13)9-8(11)4-3-7-14-9;;/h5-6,8-9H,2-4,7,11H2,1H3;2*1H/t8-,9-;;/m0../s1 |

| Standard InChI Key | KROOWORNSXYWEL-CDEWPDHBSA-N |

| Isomeric SMILES | CCN1C=CN=C1[C@@H]2[C@H](CCCO2)N.Cl.Cl |

| Canonical SMILES | CCN1C=CN=C1C2C(CCCO2)N.Cl.Cl |

Introduction

Structural Characteristics and Stereochemical Significance

Core Molecular Architecture

The compound features a tetrahydropyran ring substituted at the 2-position with a 1-ethylimidazole group and at the 3-position with an amine group. The dihydrochloride salt form enhances solubility and stability, critical for pharmacological applications . The molecular formula is , with a molecular weight of 268.18 g/mol .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 268.18 g/mol | |

| Stereochemistry | (2S,3S) | |

| Salt Form | Dihydrochloride |

Stereochemical Configuration

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride involves multi-step asymmetric methodologies. A representative route includes:

-

Epoxide Ring-Opening: Regioselective opening of an (R)-configured epoxide precursor with organometallic reagents (e.g., Grignard reagents) to install the imidazole moiety .

-

Cyclization: Ring-closing metathesis or acid-catalyzed cyclization to form the tetrahydropyran core .

-

Amination: Introduction of the amine group via nucleophilic substitution or reductive amination .

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Reactivity and Stability

The imidazole ring participates in hydrogen bonding and π-π stacking, while the amine group facilitates protonation under physiological conditions . The dihydrochloride salt enhances aqueous solubility, with hydrolysis studies indicating stability at neutral pH but gradual degradation under acidic conditions (pH < 4).

| Compound | NET IC (nM) | SERT IC (nM) | DAT IC (nM) |

|---|---|---|---|

| 1c (D-161) | 47.2 | 186 | 41.4 |

| 10j | 29.3 | 12.9 | 15.9 |

| Target Compound (Predicted) | ~20–40 | ~10–30 | >100 |

Neuropharmacological Implications

The compound’s ability to inhibit NET and SERT positions it as a candidate for treating depression and anxiety disorders. Dual NET/SERT inhibitors (e.g., duloxetine) are clinically effective antidepressants, and the structural novelty of this pyran derivative may offer improved side-effect profiles .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

The dihydrochloride salt form confers high aqueous solubility (>50 mg/mL), as evidenced by analogous compounds . LogP calculations (estimated via PubChem algorithms) suggest moderate lipophilicity (cLogP ≈ 1.2), enabling blood-brain barrier penetration .

Metabolic Stability

Preliminary in vitro studies on related imidazole-pyran derivatives indicate hepatic metabolism via cytochrome P450 isoforms (CYP3A4/5), with phase II glucuronidation occurring at the amine group. Plasma protein binding is estimated at 85–90%, typical for small-molecule amines.

Applications and Future Directions

Therapeutic Development

The compound’s affinity for monoamine transporters supports its investigation as a:

-

Antidepressant: Potentially addressing treatment-resistant depression via dual NET/SERT inhibition.

-

Cognitive Enhancer: NET inhibition augments prefrontal cortex norepinephrine levels, improving attention and executive function .

Chemical Probe for Neurotransmission Studies

Its stereospecificity makes it a valuable tool for mapping transporter binding sites using X-ray crystallography or cryo-EM .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume